molecular formula C15H12F2O2 B1400669 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid CAS No. 1513786-59-8

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Cat. No. B1400669
CAS RN: 1513786-59-8
M. Wt: 262.25 g/mol
InChI Key: WDTZBLVSXJKSOE-UHFFFAOYSA-N
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Description

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is a chemical compound with potential applications in scientific research. It is also known as 3,5-Difluorohydrocinnamic acid . The CAS Number for this compound is 84315-24-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid include a molecular weight of 186.16 g/mol . The compound has a molecular formula of C9H8F2O2 .

Scientific Research Applications

  • Synthesis Methods and Chemical Structure Determination : A study by Deng Yong (2010) details an improved synthesis method for a similar compound, 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid. This process offers advantages like milder reaction conditions, simpler operations, and higher yield, which could be applicable to the synthesis of related compounds like 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Deng Yong, 2010).

  • Molecular Structure and Hydrogen Bonding : Kumarasinghe et al. (2009) conducted a study on compounds with a similar structure, providing insights into their molecular structure through X-ray analysis. Their findings on hydrogen bonding and molecular interactions could be relevant for understanding the properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).

  • Polymer Synthesis and Hydrolysis Reactivity : A study by Ouchi et al. (1986) on the synthesis of polyether-bound compounds and their hydrolysis reactivity could provide insights into the potential for creating polymers using 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Ouchi, Yuyama, Inui, Murakami, Fujie, & Vogi, 1986).

  • Food Contact Materials Safety : Research by the EFSA Journal (2011) on the safety evaluation of a related substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in food contact materials, could provide a framework for assessing the safety of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid in similar applications (Flavourings, 2011).

  • Antioxidant Properties : A study by Dovbnya et al. (2022) on the synthesis and antioxidant properties of related compounds could offer insights into the potential antioxidant applications of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

  • Biological and Antibacterial Activities : Božić et al. (2017) conducted a study on the synthesis and biological activity of related propanoic acid derivatives, indicating potential applications in medical and antibacterial fields for 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017).

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use protective clothing and eye protection when handling it .

properties

IUPAC Name

3-[4-(3,5-difluorophenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTZBLVSXJKSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride (0.2 g) in tetrahydrofuran (15 mL), the compound obtained from step c above (0.77 g) in tetrahydrofuran (50 mL) was added at 0° C. The reaction mixture was stirred at 0° C. for 3 hours. The reaction mixture was quenched carefully with saturated ammonium chloride solution, filtered through a celite pad, and washed with ethyl acetate. The organic layers were separated, washed with brine, and dried over anhydrous sodium sulfate, and solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography using 20% to 30% ethyl acetate in hexane to get the title compound as a white crystalline solid (0.70 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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